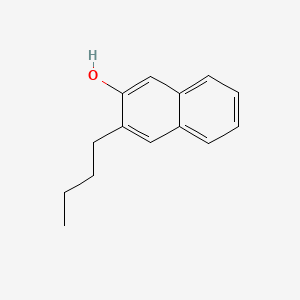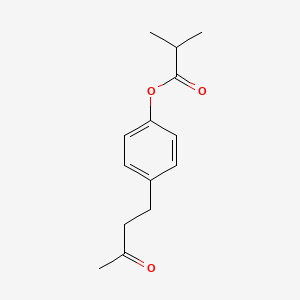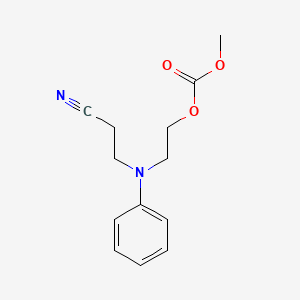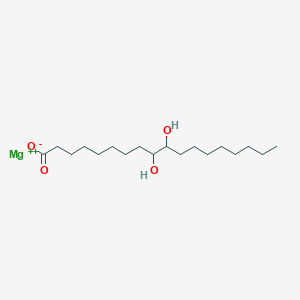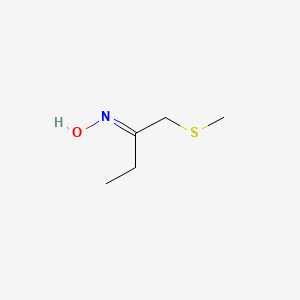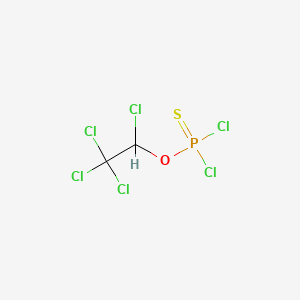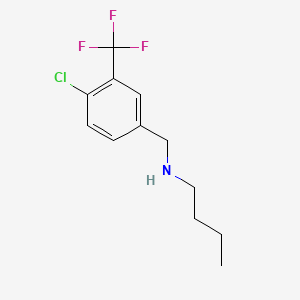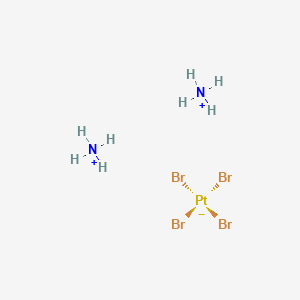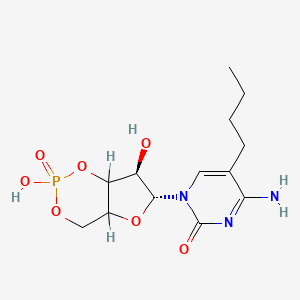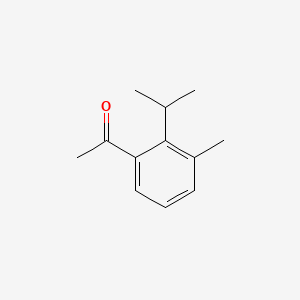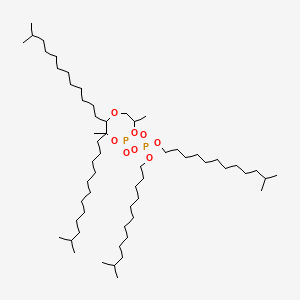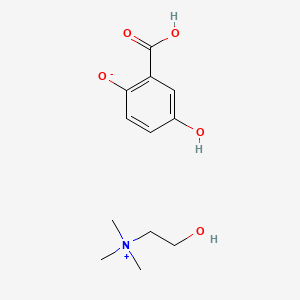
Choline 2,5-dihydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Choline 2,5-dihydroxybenzoate is a chemical compound that combines choline, an essential nutrient, with 2,5-dihydroxybenzoic acid, a derivative of benzoic acid. Choline is vital for various biological functions, including cell membrane integrity and neurotransmission, while 2,5-dihydroxybenzoic acid is known for its antioxidant properties .
準備方法
Synthetic Routes and Reaction Conditions: Choline 2,5-dihydroxybenzoate can be synthesized through a reaction between choline chloride and 2,5-dihydroxybenzoic acid. The reaction typically involves dissolving both reactants in a suitable solvent, such as methanol or ethanol, and allowing the mixture to react under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced purification techniques, such as chromatography, may be employed to achieve the desired product quality.
化学反応の分析
Types of Reactions: Choline 2,5-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzoic acid moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The hydroxyl groups can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or bromine (Br2) are employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
Choline 2,5-dihydroxybenzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in cellular metabolism and as a potential antioxidant.
Medicine: Investigated for its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases.
Industry: Utilized in the formulation of dietary supplements and as an additive in food products
作用機序
コリン 2,5-ジヒドロキシ安息香酸の作用機序は、その2つの構成要素によるものです。
コリン: 神経機能に不可欠な神経伝達物質であるアセチルコリンの前駆体として機能します。脂質代謝と細胞膜の完全性にも役割を果たします。
2,5-ジヒドロキシ安息香酸: 抗酸化物質として機能し、フリーラジカルを捕捉し、細胞を酸化ストレスから保護します
類似の化合物:
塩化コリン: サプリメントや動物飼料に使用されるコリンの一般的な形態。
2,5-ジヒドロキシ安息香酸: 抗酸化特性で知られており、さまざまな医薬製剤に使用されています.
独自性: コリン 2,5-ジヒドロキシ安息香酸は、コリンと 2,5-ジヒドロキシ安息香酸の利点を独自に組み合わせたもので、神経保護と抗酸化の両方の特性を提供します。 この二重の機能は、研究や潜在的な治療用途に価値のある化合物となっています .
類似化合物との比較
Choline Chloride: A common form of choline used in supplements and animal feed.
2,5-Dihydroxybenzoic Acid: Known for its antioxidant properties and used in various pharmaceutical formulations.
Uniqueness: Choline 2,5-dihydroxybenzoate uniquely combines the benefits of choline and 2,5-dihydroxybenzoic acid, offering both neuroprotective and antioxidant properties. This dual functionality makes it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
93857-07-9 |
|---|---|
分子式 |
C12H19NO5 |
分子量 |
257.28 g/mol |
IUPAC名 |
2-carboxy-4-hydroxyphenolate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C7H6O4.C5H14NO/c8-4-1-2-6(9)5(3-4)7(10)11;1-6(2,3)4-5-7/h1-3,8-9H,(H,10,11);7H,4-5H2,1-3H3/q;+1/p-1 |
InChIキー |
DBIKXMHOALQSFK-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CCO.C1=CC(=C(C=C1O)C(=O)O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


